6-chloroisoquinoline-1,3(2H,4H)-dione
CAS No.:
Cat. No.: VC14397991
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6ClNO2 |
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Molecular Weight | 195.60 g/mol |
IUPAC Name | 6-chloro-4H-isoquinoline-1,3-dione |
Standard InChI | InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) |
Standard InChI Key | HDEAGQQOOUBWJT-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(C=CC(=C2)Cl)C(=O)NC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's IUPAC name, 6-chloro-4H-isoquinoline-1,3(2H)-dione, reflects its bicyclic framework consisting of a benzene ring fused to a pyridone moiety. Key structural features include:
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Chlorine substitution at the 6-position of the isoquinoline nucleus
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Diketone functionality at positions 1 and 3
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Tautomeric equilibrium between enol and keto forms due to the conjugated carbonyl groups
Quantum mechanical calculations predict significant π-π stacking interactions from the aromatic system, while the electron-withdrawing chlorine atom increases electrophilicity at adjacent positions . X-ray crystallographic data for analogous compounds reveal planarity deviations of ≤5° between ring systems, suggesting moderate conjugation across the bicyclic framework .
Physicochemical Properties
Experimental data compiled from multiple sources reveal the following characteristics :
Property | Value |
---|---|
Molecular formula | C₉H₆ClNO₂ |
Molecular weight | 195.60 g/mol |
Melting point | Not reported |
Boiling point | Decomposes >250°C |
Density | 1.45 ± 0.1 g/cm³ (est.) |
LogP (octanol/water) | 1.82 (calculated) |
Aqueous solubility | <0.1 mg/mL at 25°C |
The chlorine atom contributes to increased lipophilicity compared to non-halogenated analogs, as evidenced by the calculated partition coefficient. Thermal stability appears limited, with decomposition observed below melting point determination .
Synthetic Methodologies
Radical Cascade Approach
A 2016 Tetrahedron study demonstrated the efficacy of radical-mediated synthesis using acryloyl benzamides . The optimized protocol involves:
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Substrate preparation: Methyl 2-formylbenzoate reacts with primary amines
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Ugi-4CR reaction: Four-component coupling with isocyanates and carboxylic acids
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Cyclization: Sodium ethoxide (5 mol%) in ethanol at 80°C for 12 hours
This method achieves 68-72% yields across 12 substrate variations, with electron-deficient aromatics showing enhanced reactivity . The radical mechanism proceeds through:
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Single-electron transfer from EtO⁻ to amide carbonyl
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α-Carbon radical formation
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Intramolecular cyclization via 6-endo-trig pathway
Acid-Catalyzed Condensation
Alternative routes employ 2-(carboxymethyl)-4-chlorobenzoic acid condensed with urea under acidic conditions:
Reaction equation:
Key parameters:
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Temperature: 140-160°C
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Catalyst: Concentrated H₂SO₄ (0.5 equiv)
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Yield: 58% after recrystallization
This method suffers from lower efficiency compared to radical approaches but remains valuable for large-scale production due to reagent availability .
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.42 (d, J = 7.8 Hz, 1H, H-5)
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δ 8.15 (s, 1H, H-8)
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δ 7.92 (d, J = 7.8 Hz, 1H, H-7)
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δ 4.31 (s, 2H, H-4)
¹³C NMR (100 MHz, DMSO-d₆):
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δ 170.2 (C-1)
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δ 167.8 (C-3)
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δ 142.5 (C-6)
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δ 134.9-127.1 (aromatic carbons)
The downfield shift of C-1 and C-3 confirms diketone formation, while the chlorine substituent deshields C-6 by 12 ppm compared to non-chlorinated analogs .
Mass Spectrometric Analysis
Electron ionization (EI-MS) shows predominant fragmentation patterns:
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Molecular ion peak at m/z 195 ([M]⁺)
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Loss of CO (28 Da) yielding m/z 167
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Chlorine isotope pattern (3:1 ratio) at m/z 195/197
High-resolution mass spectrometry (HRMS) confirms the molecular formula with a mass error of 1.2 ppm.
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